Endoxifen

Catalog No.
S001788
CAS No.
112093-28-4
M.F
C25H27NO2
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endoxifen

CAS Number

112093-28-4

Product Name

Endoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Synonyms

4-hydroxy-N-demethyltamoxifen, 4-hydroxy-N-desmethyltamoxifen, 4-hydroxy-N-desmethyltamoxifen, (Z)-isomer, endoxifen, Z-endoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Description

The exact mass of the compound Endoxifen is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 749798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Estrogen Signaling in Breast Cancer

Estrogen plays a vital role in breast cancer development and progression. Endoxifen's ability to bind to estrogen receptors (ERs) makes it a valuable tool for researchers to study how estrogen signaling pathways influence breast cancer cells. By investigating how Endoxifen interacts with ERs and affects downstream signaling cascades, scientists can gain insights into potential therapeutic targets for ER+ breast cancer [].

For instance, studies employ Endoxifen to explore how it modulates the expression of genes involved in cell proliferation, survival, and migration in breast cancer cells []. This knowledge can pave the way for the development of drugs that target specific components of the estrogen signaling pathway and potentially offer more effective treatments.

Investigating Endoxifen's Potential for New Therapeutic Applications

Endoxifen's established role in breast cancer treatment has spurred research into its potential efficacy against other diseases. Studies are exploring the use of Endoxifen in the prevention or treatment of conditions like endometrial cancer, bone loss, and even neurodegenerative diseases like Alzheimer's [, , ].

For example, researchers are investigating whether Endoxifen can prevent the development of endometrial cancer in high-risk women. Additionally, studies are evaluating Endoxifen's ability to protect bone health in postmenopausal women experiencing bone loss, a common side effect of decreased estrogen levels [].

Endoxifen is a potent active metabolite of tamoxifen, primarily generated in vivo through the action of the cytochrome P450 enzyme CYP2D6. It is classified as a selective estrogen receptor modulator (SERM) and has been identified as a significant compound in the treatment of estrogen receptor-positive breast cancer. Endoxifen exhibits both estrogenic and antiestrogenic activities, with its binding affinity to estrogen receptors being approximately 25% that of estradiol . Its unique pharmacological profile allows it to be effective in patients who have not responded to other hormonal therapies, including aromatase inhibitors and fulvestrant .

Endoxifen acts as a SERM, exhibiting both estrogenic and antiestrogenic effects depending on the tissue type []. It binds to estrogen receptors (ER) with lower affinity compared to natural estrogen but can exert either agonistic (estrogen-mimicking) or antagonistic (estrogen-blocking) effects depending on the target tissue. In ER+ breast cancer cells, Endoxifen primarily acts as an antagonist, preventing the growth-promoting effects of estrogen. Additionally, research suggests Endoxifen might have an ER-independent mechanism of action, potentially involving the inhibition of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation [].

The synthesis of endoxifen occurs through the metabolic conversion of tamoxifen. Initially, tamoxifen is metabolized by CYP2D6 into 4-hydroxy-tamoxifen, which is then further metabolized into endoxifen. The chemical structure of endoxifen can be represented by the IUPAC name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, with a molecular formula of C25H27NO2 and a molar mass of approximately 373.496 g/mol .

Endoxifen's biological activity is primarily characterized by its role as an antagonist at estrogen receptors, particularly the estrogen receptor alpha (ERα). It competitively inhibits estradiol binding to these receptors, effectively blocking estrogen-mediated signaling pathways that promote breast cancer cell proliferation . Additionally, endoxifen has been shown to induce apoptosis and cell cycle arrest in breast cancer cells at higher concentrations, suggesting distinct mechanisms of action compared to other antiestrogens like 4-hydroxy-tamoxifen . Notably, endoxifen also interacts with protein kinase C pathways, exhibiting greater potency in inhibiting these enzymes compared to tamoxifen .

Endoxifen has been investigated for its therapeutic applications in several areas:

  • Breast Cancer Treatment: Primarily used for patients with estrogen receptor-positive breast cancer who have not responded to standard therapies.
  • Bipolar Disorder: Recently approved in India for treating acute manic episodes associated with Bipolar I disorder under the brand name Zonalta .
  • Research: Ongoing studies are exploring its potential roles in other cancers and conditions influenced by estrogen signaling.

Research indicates that endoxifen's efficacy can be influenced by various factors, including genetic polymorphisms affecting CYP2D6 activity. Patients with reduced CYP2D6 function may experience lower levels of endoxifen, leading to diminished therapeutic effects. Additionally, certain drugs that inhibit CYP2D6 can also reduce endoxifen levels, highlighting the importance of drug-drug interactions in clinical outcomes . Studies have also shown that endoxifen can modulate signaling pathways involving protein kinases, further elucidating its complex interactions within cellular environments .

Endoxifen shares structural and functional similarities with several other compounds derived from tamoxifen and related SERMs. Here are some comparable compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
TamoxifenParent compoundSERM; antagonizes estrogen receptorsProdrug requiring metabolic activation
4-Hydroxy-tamoxifenDirect metabolitePotent antiestrogen; higher ER affinityMore effective than tamoxifen itself
N-Desmethyl-tamoxifenIntermediate metaboliteWeaker antiestrogenic activityLess potent than endoxifen
AfimoxifeneRelated metaboliteSERM; similar antiestrogenic propertiesHigher affinity for ERα compared to endoxifen

Endoxifen's unique position arises from its potent antiestrogenic effects at lower concentrations and its ability to induce apoptosis in breast cancer cells more effectively than its predecessors. This profile makes it a valuable candidate for further research and clinical applications in oncology and beyond .

The development of stereoselective synthesis strategies for Z-endoxifen represents a critical advancement in the production of this potent tamoxifen metabolite. Z-endoxifen, the more pharmacologically active isomer compared to its E-counterpart, requires specialized synthetic approaches to achieve the desired stereochemical outcome with high selectivity and yield [1] [2].

The most significant breakthrough in stereoselective Z-endoxifen synthesis was achieved through a multi-gram scale synthetic route capable of delivering 37 grams of the drug with greater than 97% purity and a Z/E ratio exceeding 99% after trituration [1] [2]. This method represents a substantial improvement over previous approaches that typically yielded mixtures requiring extensive purification. The synthetic pathway employs a carefully optimized sequence of reactions that minimize E-isomer formation while maximizing Z-isomer selectivity.

A key innovation in stereoselective synthesis involves the strategic use of McMurry coupling reactions. The McMurry coupling reaction serves as a pivotal synthetic step in the preparation of triarylethylene analogues, including endoxifen derivatives [3]. This reaction utilizes low valent titanium generated from TiCl₃ or TiCl₄ with LiAlH₄ in tetrahydrofuran to induce reductive deoxygenation of carbonyls to form the desired alkene products [3] [4]. The reaction proceeds through two successive steps: reductive dimerization of starting ketones to form carbon-carbon bonds, followed by deoxygenation of the 1,2-diolate intermediate to generate the alkene product.

The stereochemical control in endoxifen synthesis has been enhanced through the development of specialized recrystallization techniques. Studies have demonstrated that isopropyl acetate serves as a particularly effective first solvent for recrystallization, where the E-isomer crystallizes preferentially and exhibits significantly lower solubility compared to the Z-isomer [5]. This differential solubility enables efficient separation, with the first mother liquor achieving a Z/E ratio at least 1.3 times greater than the input crystalline solid. Sequential recrystallizations from different solvent systems, including methanol, ethanol, or acetone as second solvents, can achieve Z/E ratios greater than 20:1 [5].

Synthesis Optimization and Yield Enhancement

The optimization of reaction conditions has proven crucial for achieving high yields in stereoselective Z-endoxifen synthesis. Temperature control during the synthesis process significantly impacts both yield and stereoselectivity. Reactions conducted at controlled temperatures between 55°C and 88°C in isopropyl acetate have shown the ability to equilibrate E/Z ratios from less than 1:1 to approximately 1:1, providing a foundation for subsequent purification steps [5].

Protective group strategies have been employed to enhance reaction robustness and scalability. The use of tailored protective groups on key molecular positions prevents unwanted side reactions and facilitates purification processes [6]. The Dutch company Syncom demonstrated successful scale-up of this protective group strategy, rendering the synthesis more robust for industrial applications.

The serendipitous discovery that Z/E ratios could be improved from 70:30 to 95:5 in favor of the Z-isomer at an earlier stage in the synthesis process revolutionized the purification approach [6] [7]. At this improved purity level, chemical trituration becomes feasible, eliminating the need for expensive high-pressure liquid chromatography purification methods traditionally required for endoxifen isolation.

Catalytic Approaches in Tamoxifen Metabolite Generation

Catalytic systems play a fundamental role in the efficient generation of endoxifen and related tamoxifen metabolites. The enzymatic conversion pathways naturally occurring in biological systems have been adapted and optimized for synthetic applications, providing insights into the development of biomimetic catalytic approaches.

The primary biological catalyst responsible for endoxifen formation is cytochrome P450 2D6, which mediates the oxidation of N-desmethyltamoxifen to endoxifen [8] [9]. This enzymatic system operates under mild conditions at physiological temperature (37°C) and demonstrates remarkable selectivity for Z-isomer formation. Understanding the mechanistic details of CYP2D6 catalysis has informed the development of synthetic analogues that can replicate this selectivity under laboratory conditions.

Low valent titanium systems represent one of the most effective catalytic approaches for endoxifen synthesis. The TiCl₄/zinc system operates effectively at 80°C and provides excellent yields when properly optimized [4]. The reaction mechanism involves the generation of titanium(II) species through reduction of TiCl₄ with zinc powder, followed by coordination and coupling of carbonyl substrates. This system demonstrates particular effectiveness for McMurry coupling reactions that form the central carbon-carbon double bond in the endoxifen structure.

Alternative titanium-based catalytic systems include the TiCl₃/LiAlH₄ combination, which operates under reflux conditions in tetrahydrofuran [3]. This system generates low valent titanium species through careful addition of LiAlH₄ to TiCl₃ solutions, followed by heating at reflux. The resulting titanium species effectively mediates the reductive coupling of ketone substrates to form the desired alkene products with good E/Z selectivity.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for endoxifen derivative synthesis. The PdCl₂(dppf)-catalyzed borylation system using bis(pinacolato)diboron in the presence of potassium acetate represents a versatile approach for introducing boronic acid functionality [10]. This catalytic system operates at 80°C in dioxane and provides excellent yields of boronate ester intermediates that can be further elaborated to endoxifen derivatives.

The palladium-catalyzed approach offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent regioselectivity. The bis(pinacolato)diboron reagent serves as an effective boron source, while the PdCl₂(dppf) catalyst provides the necessary activation for carbon-boron bond formation. Subsequent treatment with methyllithium at -78°C effects removal of protecting groups and completion of the synthetic sequence [10].

Biocatalytic Systems

The exploration of biocatalytic approaches has provided valuable insights into selective endoxifen formation. Recombinant CYP2D6 systems have been employed for the selective conversion of 4-hydroxytamoxifen to endoxifen under controlled conditions [11]. These systems operate in phosphate buffer at pH 7.4 with magnesium cofactors and demonstrate excellent selectivity for Z-isomer formation. The yield of endoxifen from such biocatalytic conversions exceeds 50%, with specific activities reaching 36 Ci/mmol for radiolabeled substrates.

The advantage of biocatalytic systems lies in their inherent selectivity and mild operating conditions. However, scalability limitations and the requirement for cofactor regeneration systems present challenges for industrial implementation. Research continues into the development of robust biocatalytic platforms that can operate at industrial scales while maintaining the selectivity advantages of enzymatic catalysis.

Industrial-Scale Purification and Isolation Techniques

The development of cost-effective, scalable purification methods has been critical for the practical implementation of endoxifen production. Traditional purification approaches relied heavily on high-pressure liquid chromatography, which proved prohibitively expensive for large-scale production. Innovation in purification methodology has focused on developing alternative approaches that maintain high purity standards while dramatically reducing costs.

The most significant advancement in industrial purification is the trituration method, colloquially referred to as the "coffee filter" approach [6] [7] [12]. This method exploits the differential solubility properties of E- and Z-endoxifen isomers to achieve effective separation through simple mechanical filtration. When the crude synthesis mixture contains Z/E ratios of 95:5 or better, trituration with appropriate solvents enables removal of the remaining E-isomer through paper filtration, similar to filtering coffee grounds.

The trituration process involves dissolving the crude endoxifen mixture in a carefully selected solvent system, followed by controlled crystallization that preferentially removes the E-isomer as a solid phase. The Z-isomer remains preferentially in solution and can be recovered through simple filtration and solvent removal. This approach reduces production costs by approximately 1000-fold compared to traditional high-pressure liquid chromatography purification methods [6] [7].

Recrystallization Methodologies

Systematic recrystallization represents another crucial industrial purification technique. The process involves a series of carefully controlled recrystallization steps using different solvent systems to achieve progressive purification of the Z-isomer [5]. The first recrystallization step employs isopropyl acetate, toluene, methyl ethyl ketone, or methyl isobutyl ketone as solvents, with isopropyl acetate being particularly preferred due to its selectivity for E-isomer crystallization.

The recrystallization process can be optimized by controlling temperature profiles during crystallization. Dissolution of the input crystalline solid occurs at temperatures between 40°C and 100°C, followed by controlled cooling of 20°C to 100°C to effect crystallization [5]. This temperature control enables fine-tuning of the selectivity and yield of the purification process.

Sequential recrystallization steps using different solvent systems provide additional purification. The second recrystallization typically employs methanol, ethanol, or acetone and can be repeated multiple times to achieve Z/E ratios exceeding 20:1 [5]. The combined methodology of sequential recrystallizations greatly enhances the efficiency and productivity of the purification process compared to single-step approaches.

Column Chromatography Optimization

While less cost-effective than trituration methods, optimized column chromatography remains important for laboratory-scale purification and quality control applications. Silica gel column chromatography using carefully optimized solvent gradients can achieve excellent separation of E- and Z-isomers [13] [14]. Typical solvent systems include hexanes/ethyl acetate gradients, with ratios adjusted to optimize separation while maintaining reasonable elution times.

The development of reverse-phase high-performance liquid chromatography methods has provided analytical tools for monitoring purification effectiveness [15]. These methods employ phenyl-hexyl columns with gradient elution using ammonium formate/methanol mobile phases. The analytical methods achieve baseline separation of E- and Z-isomers with retention times optimized for rapid analysis.

Preparative-scale reverse-phase chromatography has been employed for high-purity isolation of specific isomers [15]. Semi-preparative reverse-phase high-performance liquid chromatography using specified conditions enables neat separation of geometrical isomers. The isolated E-isomer can be equilibrated in aqueous strong acid in acetonitrile or trifluoroacetic acid/dichloromethane to generate clean 1:1 mixtures of Z/E isomers for re-separation, effectively converting undesired E-isomer to the desired Z-isomer.

Stability Considerations in Manufacturing Processes

Manufacturing stability represents a critical factor in endoxifen production, as the compound demonstrates susceptibility to isomerization and degradation under certain conditions. Comprehensive stability studies have identified key parameters that must be controlled throughout the manufacturing and storage processes to maintain product quality and potency.

Temperature effects significantly impact endoxifen stability during manufacturing and storage. Studies conducted under controlled conditions demonstrate that Z-endoxifen remains stable at refrigerated temperatures (5°C) for extended periods, with 97% of the compound remaining after 12 months of storage [16]. At room temperature (25°C), stability decreases modestly, with 96% remaining after 12 months. However, elevated temperatures (40°C/75% relative humidity) cause more significant degradation, with only 87% remaining after 6 months of storage [16].

The primary degradation pathway involves isomerization from the desired Z-form to the less active E-form. This isomerization process is temperature-dependent and represents the major impurity observed in degraded samples. Under accelerated stability conditions at 40°C/75% relative humidity, the decrease in Z-endoxifen content is accompanied by a corresponding increase in E-endoxifen content, confirming isomerization as the predominant degradation mechanism.

Aqueous Formulation Stability

Aqueous formulations present particular stability challenges due to the potential for hydrolytic degradation and enhanced molecular mobility that can promote isomerization [16]. Studies of aqueous endoxifen formulations monitored over 15 days at room temperature and 45°C demonstrate that the compound remains essentially unchanged at room temperature throughout the monitoring period. However, significant degradation occurs at elevated temperatures, with Z-endoxifen content decreasing from 98% to 75% over 15 days at 45°C.

In aqueous systems, E-endoxifen emerges as the primary degradation product, accounting for 25.2% of total chromatographic area after 15 days at 45°C, compared to initial levels of 2.3% [16]. Additional minor impurities are observed but together account for less than 1.5% of total area, indicating that isomerization rather than chemical degradation represents the primary stability concern.

The formulation matrix significantly influences stability performance. Placebo studies conducted in parallel demonstrate that excipient interactions do not contribute significantly to degradation, suggesting that the observed instability is intrinsic to the endoxifen molecule rather than resulting from formulation incompatibilities.

Light Stability and Photodegradation

Photostability assessments indicate that endoxifen demonstrates good stability under normal laboratory lighting conditions [17]. Studies comparing trans-4-hydroxytamoxifen and endoxifen under standard laboratory storage conditions over extended periods show that both compounds are insensitive to light exposure under regular laboratory handling conditions. This photostability simplifies manufacturing and handling requirements, as special light protection measures are not necessary under normal processing conditions.

However, analytical procedures typically employ amber glassware and yellow light conditions to minimize any potential photodegradation during sample preparation and analysis [18]. These precautions, while not strictly necessary based on stability data, represent good manufacturing practices for maintaining product quality.

Stabilization Strategies

Several stabilization approaches have been developed to enhance endoxifen stability during manufacturing and storage. The addition of antioxidants such as ascorbic acid (66.67 ng/mL) in methanol extraction solvents prevents degradation of sensitive metabolites like endoxifen catechol [18]. Without antioxidant protection, over 50% of endoxifen catechol degrades within 2 hours in plasma extracts stored in chilled autosamplers.

Temperature control represents the most critical stabilization parameter. Manufacturing processes should be designed to minimize exposure to elevated temperatures, with storage recommendations favoring refrigerated conditions when possible. For routine handling and short-term storage, ambient temperatures are acceptable, but long-term storage should employ refrigerated conditions to maximize shelf life.

Container considerations include the use of amber glassware to provide additional protection against potential photodegradation, although this appears to be more of a precautionary measure than a strict requirement based on current stability data. Tight sealing of containers prevents moisture ingress and minimizes exposure to atmospheric conditions that could promote degradation.

The development of stabilized formulations has focused on optimizing pH conditions and excipient selection to minimize isomerization potential. Mildly acidic conditions (pH 4.3) using ammonium formate buffer systems have proven effective for analytical applications and may provide guidance for formulation pH optimization [16].

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

373.204179104 g/mol

Monoisotopic Mass

373.204179104 g/mol

Heavy Atom Count

28

Appearance

Assay:≥98%A crystalline solid

UNII

46AF8680RC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

112093-28-4

Metabolism Metabolites

Endoxifen has known human metabolites that include Endoxifen O-sulfate and Endoxifen O-glucuronide.
Endoxifen is a known human metabolite of N-Desmethyltamoxifen and 4-Hydroxytamoxifen.

Wikipedia

Endoxifen

Dates

Modify: 2023-09-12
[1]. Chae YJ, et al. Endoxifen, the active metabolite of tamoxifen, inhibits cloned hERG potassium channels. Eur J Pharmacol. 2015 Apr 5;752:1-7.
[2]. Wu X, et al. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. Breast Cancer Res. 2011 Mar 10;13(2):R27.

Explore Compound Types